4-Aminobiphenyl-2',3',4',5',6'-d5
Overview
Description
4-Aminobiphenyl-2’,3’,4’,5’,6’-d5 is a deuterated derivative of 4-aminobiphenyl, where five hydrogen atoms are replaced by deuterium. This compound is primarily used in scientific research due to its unique isotopic labeling, which aids in various analytical and experimental applications .
Scientific Research Applications
4-Aminobiphenyl-2’,3’,4’,5’,6’-d5 is extensively used in scientific research due to its isotopic labeling. Some key applications include:
Chemistry: Used as a tracer in reaction mechanism studies and to investigate kinetic isotope effects.
Biology: Employed in metabolic studies to trace the pathways of aromatic amines in biological systems.
Medicine: Utilized in pharmacokinetic studies to understand the metabolism and distribution of drugs containing aromatic amines.
Industry: Applied in the development of new materials and as a standard in analytical chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Aminobiphenyl-2’,3’,4’,5’,6’-d5 can be synthesized through the reduction of 4-nitrobiphenyl-2’,3’,4’,5’,6’-d5. The nitration of biphenyl-2’,3’,4’,5’,6’-d5 yields 4-nitrobiphenyl-2’,3’,4’,5’,6’-d5, which is then reduced using hydrogen gas in the presence of a palladium catalyst to produce 4-aminobiphenyl-2’,3’,4’,5’,6’-d5 .
Industrial Production Methods: Industrial production of 4-aminobiphenyl-2’,3’,4’,5’,6’-d5 follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of deuterated reagents and solvents is crucial to maintain the isotopic labeling .
Chemical Reactions Analysis
Types of Reactions: 4-Aminobiphenyl-2’,3’,4’,5’,6’-d5 undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: The compound can be further reduced to form deuterated aniline derivatives.
Substitution: Electrophilic substitution reactions can occur on the aromatic ring, leading to various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas with palladium on carbon is typically used.
Substitution: Reagents such as halogens, nitrating agents, and sulfonating agents are used under controlled conditions.
Major Products:
Oxidation: Deuterated nitroso and nitro biphenyl derivatives.
Reduction: Deuterated aniline derivatives.
Substitution: Various substituted deuterated biphenyl derivatives.
Mechanism of Action
The mechanism of action of 4-aminobiphenyl-2’,3’,4’,5’,6’-d5 involves its interaction with biological molecules, leading to the formation of DNA adducts. These adducts can cause mutations and are implicated in carcinogenesis. The compound is metabolized by cytochrome P450 enzymes, leading to the formation of reactive intermediates that bind to DNA .
Comparison with Similar Compounds
4-Aminobiphenyl: The non-deuterated form, which has similar chemical properties but lacks the isotopic labeling.
2-Aminobiphenyl: An isomer with the amino group at the 2-position, used in similar research applications.
4-Nitrobiphenyl-2’,3’,4’,5’,6’-d5: A precursor in the synthesis of 4-aminobiphenyl-2’,3’,4’,5’,6’-d5
Properties
IUPAC Name |
4-(2,3,4,5,6-pentadeuteriophenyl)aniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N/c13-12-8-6-11(7-9-12)10-4-2-1-3-5-10/h1-9H,13H2/i1D,2D,3D,4D,5D | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DMVOXQPQNTYEKQ-RALIUCGRSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[2H])[2H])C2=CC=C(C=C2)N)[2H])[2H] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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